
6-(3-Methoxyphenyl)pyrimidin-4-amine
概述
描述
6-(3-Methoxyphenyl)pyrimidin-4-amine is a chemical compound characterized by its molecular structure, which includes a pyrimidin ring substituted with a 3-methoxyphenyl group
作用机制
Target of Action
Similar compounds such as 2-aminopyrimidine derivatives have shown activity against organisms causing diseases like sleeping sickness and malaria .
Mode of Action
It’s worth noting that similar compounds, such as 2-aminopyrimidine derivatives, have shown to exhibit antitrypanosomal and antiplasmodial activities . These compounds interact with their targets, leading to changes that inhibit the growth and proliferation of the disease-causing organisms .
Biochemical Pathways
Related compounds have been shown to influence pathways related to inflammation and cellular signaling .
Result of Action
Similar compounds have shown to exhibit antitrypanosomal and antiplasmodial activities, indicating their potential to inhibit the growth and proliferation of disease-causing organisms .
生化分析
Biochemical Properties
6-(3-Methoxyphenyl)pyrimidin-4-amine plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, including enzymes such as Aurora kinase A (AURKA) . The nature of these interactions often involves the inhibition of enzyme activity, which can lead to downstream effects on cellular processes. For instance, the binding of this compound to AURKA inhibits its activity, thereby affecting cell cycle progression and mitosis .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to induce apoptosis in cancer cells by inhibiting AURKA, leading to cell cycle arrest at the G2/M phase and triggering caspase-mediated apoptotic pathways . Additionally, this compound can affect the expression of genes involved in cell proliferation and survival, further highlighting its potential as an anticancer agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s inhibition of AURKA is a key mechanism of action, as it binds to the active site of the enzyme, preventing its phosphorylation and subsequent activation . This inhibition disrupts the normal function of AURKA, leading to alterations in cell cycle regulation and promoting apoptotic cell death in cancer cells . Furthermore, this compound may also interact with other signaling molecules, contributing to its overall biochemical activity.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial factors that influence its temporal effects. Studies have shown that this compound remains stable under standard laboratory conditions, allowing for consistent experimental results. Over time, the effects of this compound on cellular function can vary, with prolonged exposure potentially leading to more pronounced apoptotic effects and alterations in gene expression . Long-term studies in vitro and in vivo have demonstrated that the compound’s activity can be sustained, making it a valuable tool for biochemical research.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent, with varying dosages leading to different outcomes. At lower doses, the compound may exhibit minimal toxicity and effectively inhibit target enzymes, such as AURKA . At higher doses, this compound can induce toxic effects, including adverse impacts on normal cellular function and potential organ damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical activity without causing significant toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound’s metabolism may involve phase I and phase II reactions, including oxidation, reduction, and conjugation processes . These metabolic pathways can influence the compound’s bioavailability, activity, and elimination from the body. Additionally, this compound may affect metabolic flux and alter the levels of specific metabolites, further contributing to its biochemical effects .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-Methoxyphenyl)pyrimidin-4-amine typically involves the reaction of 3-methoxyaniline with a suitable pyrimidinyl derivative under controlled conditions. One common method is the Biltz synthesis , where 3-methoxyaniline is reacted with an appropriate pyrimidinyl halide in the presence of a base such as potassium carbonate.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions: 6-(3-Methoxyphenyl)pyrimidin-4-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Production of reduced derivatives.
Substitution: Generation of substituted pyrimidinyl compounds.
科学研究应用
6-(3-Methoxyphenyl)pyrimidin-4-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: Its derivatives are used in the manufacture of dyes, pigments, and other industrial chemicals.
相似化合物的比较
6-(3-Methoxyphenyl)nicotinonitrile
3-Methoxyphenol
Tris(3-methoxyphenyl)phosphine
Uniqueness: 6-(3-Methoxyphenyl)pyrimidin-4-amine is unique due to its specific structural features and the presence of the pyrimidin ring, which differentiates it from other methoxyphenyl derivatives
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its versatility and potential make it a valuable compound for further research and development.
属性
IUPAC Name |
6-(3-methoxyphenyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-15-9-4-2-3-8(5-9)10-6-11(12)14-7-13-10/h2-7H,1H3,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUABPDBZFQJDHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
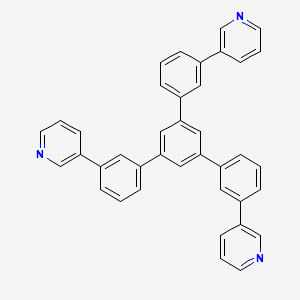
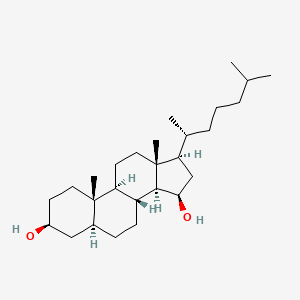
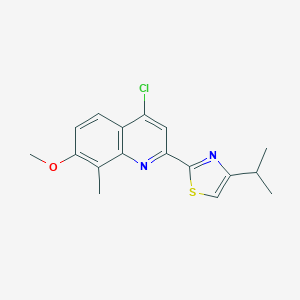
![2-[(2,2-Difluoroethyl)sulfanyl]ethan-1-amine](/img/structure/B1422276.png)
![4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidine](/img/structure/B1422277.png)
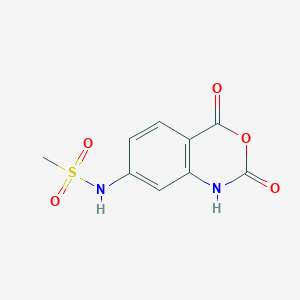
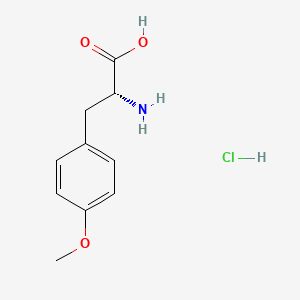
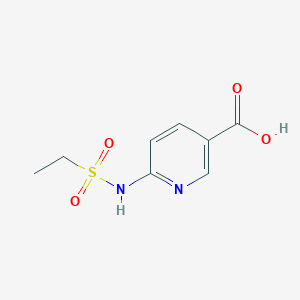
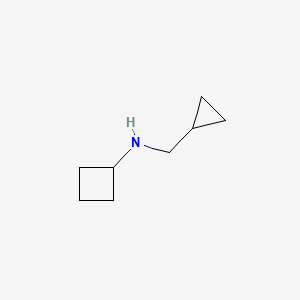
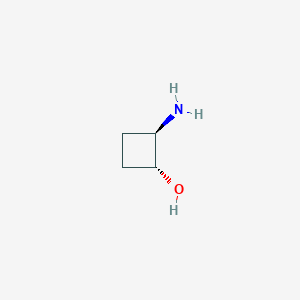
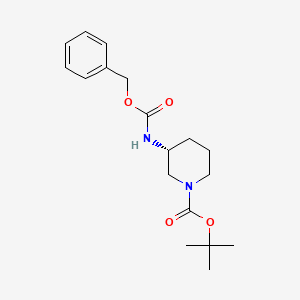
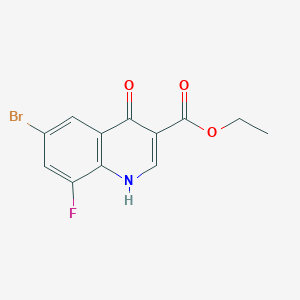
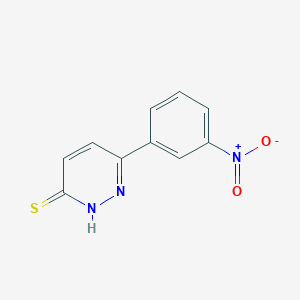
![(2-([6-(4-Chlorophenyl)pyridazin-3-YL]oxy)ethyl)amine](/img/structure/B1422291.png)
